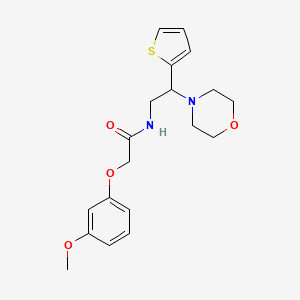

2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide

Description

2-(3-Methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring a 3-methoxyphenoxy group, a morpholino ring, and a thiophene moiety. The morpholino group enhances water solubility and metabolic stability compared to simpler alkylamines , while the thiophene and phenoxy groups contribute to π-π stacking and hydrophobic interactions in biological targets . This compound’s design aligns with trends in developing CNS-active agents and enzyme inhibitors, as seen in related N-alkylacetamides .

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-23-15-4-2-5-16(12-15)25-14-19(22)20-13-17(18-6-3-11-26-18)21-7-9-24-10-8-21/h2-6,11-12,17H,7-10,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIXXJINGFPKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide, with the CAS number 923220-53-5, is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a morpholine ring and thiophene moieties, which are known for their diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of 2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide is C19H24N2O4S, with a molecular weight of 376.5 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4S |

| Molecular Weight | 376.5 g/mol |

| CAS Number | 923220-53-5 |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antifungal domains. The presence of thiophene and morpholine groups contributes to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. This suggests its potential application in treating infections. For instance, compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 8 µM to 32 µM .

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity has been highlighted in various studies. It has been noted that compounds containing thiophene derivatives often show promising antifungal effects, making them candidates for further pharmacological exploration.

Although specific mechanisms for 2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide have not been fully elucidated, it is hypothesized that the amide bond may undergo hydrolysis under acidic or basic conditions, potentially leading to active metabolites. Furthermore, the thiophene rings can participate in electrophilic aromatic substitution reactions, enhancing the compound's versatility in synthetic pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiophene-containing compounds against E. faecalis, reporting an MIC of 8 µM for the most active derivative . This highlights the potential of related compounds in developing new antimicrobial therapies.

- Antifungal Screening : In another investigation, derivatives similar to 2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide were tested against fungal strains, showing significant inhibition rates that warrant further research into their mechanisms and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be inferred by comparing it to analogs with shared structural motifs. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Insights from Structural Comparisons

Morpholino Group: The morpholino moiety in the target compound likely improves water solubility and metabolic stability, as observed in analogs like N-(4-(2-chlorophenyl)-1,3-thiazol-2-yl)-2-morpholinoacetamide . This contrasts with simpler amines (e.g., ethylamine in UCM765), which show faster hepatic clearance .

Thiophene vs. Other Aromatic Systems: Thiophene-containing analogs (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ) exhibit stronger π-π interactions with hydrophobic enzyme pockets compared to phenyl or naphthalene groups. However, naphthalene derivatives (e.g., Compound 3a ) show superior inhibitory activity (IC50 = 69 µM), suggesting that bulkier aromatic systems may enhance target engagement.

Phenoxy Substituents: The 3-methoxyphenoxy group in the target compound may confer selectivity similar to UCM765’s 3-methoxyphenyl group, which binds selectively to melatonin receptors . In contrast, 2,4-dichlorophenoxy analogs (e.g., RN1 ) are associated with broader anti-inflammatory effects but higher toxicity risks.

Metabolic Stability: Morpholino and halogenated aryl groups (e.g., 3-bromo-4-fluorophenyl in UCM924 ) reduce oxidative metabolism compared to unsubstituted phenyl rings. The target compound’s lack of labile substituents (e.g., esters or primary amines) further suggests extended half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.